molecular formula C19H21BrClNO2 B13754847 Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide CAS No. 57543-34-7

Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide

Cat. No.: B13754847
CAS No.: 57543-34-7
M. Wt: 410.7 g/mol
InChI Key: IGVBLOYYYISMEA-UHFFFAOYSA-N
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Description

Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes an isoquinoline backbone substituted with o-chlorobenzyl, dimethoxy, and methyl groups, and is typically available as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 3,4-dihydro-3-(o-chlorobenzyl)-6,7-dimethoxy-1-methyl-, hydrobromide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Backbone: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Substitution Reactions:

    Methoxylation: The dimethoxy groups are introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base.

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Properties

CAS No.

57543-34-7

Molecular Formula

C19H21BrClNO2

Molecular Weight

410.7 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C19H20ClNO2.BrH/c1-12-16-11-19(23-3)18(22-2)10-14(16)9-15(21-12)8-13-6-4-5-7-17(13)20;/h4-7,10-11,15H,8-9H2,1-3H3;1H

InChI Key

IGVBLOYYYISMEA-UHFFFAOYSA-N

Canonical SMILES

CC1=[NH+]C(CC2=CC(=C(C=C12)OC)OC)CC3=CC=CC=C3Cl.[Br-]

Origin of Product

United States

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